Ethyl 2-(4-fluorocyclohexyl)acetate

Description

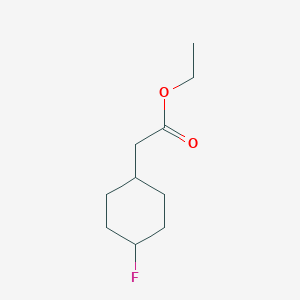

Ethyl 2-(4-fluorocyclohexyl)acetate is a fluorinated cyclohexane derivative with the ester functional group. Its structure features a cyclohexyl ring substituted with a fluorine atom at the 4-position and an ethyl acetate side chain.

Properties

Molecular Formula |

C10H17FO2 |

|---|---|

Molecular Weight |

188.24 g/mol |

IUPAC Name |

ethyl 2-(4-fluorocyclohexyl)acetate |

InChI |

InChI=1S/C10H17FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 |

InChI Key |

LEAPCVFDLDZREB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorocyclohexyl)acetate typically involves the esterification of 4-fluorocyclohexylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: 4-fluorocyclohexylacetic acid.

Reduction: 2-(4-fluorocyclohexyl)ethanol.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorocyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, especially those targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorocyclohexyl)acetate involves its interaction with biological targets through its ester and fluorine functionalities. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

The presence of fluorine or other substituents on the cyclohexyl ring significantly alters physicochemical properties. Key analogs include:

Fluorinated Aromatic Analogs

Compounds with fluorinated aromatic systems, though distinct in structure, share similar applications in drug discovery:

- Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8): Features a fluorophenoxy group instead of fluorocyclohexyl. The ether linkage increases flexibility and may reduce steric hindrance compared to cyclohexyl derivatives. Reported synthesis yields reach 95.6% under optimized conditions .

- Ethyl 2-(2,4-difluorophenyl)acetate : Contains a difluorophenyl group, which enhances electronegativity and may improve binding to hydrophobic enzyme pockets. Its crystal structure reveals C–H···O interactions stabilizing the lattice .

- Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: A cyclohexenone derivative with halogenated aryl groups. The twisted half-chair conformation of the cyclohexene ring and dihedral angles between aryl substituents (76.4–89.9°) suggest steric and electronic effects influence crystallinity .

Methoxy- and Hydroxy-Substituted Derivatives

- Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Methoxy groups at the 2- and 6-positions introduce steric bulk and hydrogen-bonding capacity. Such substitutions are common in prodrug design to modulate solubility .

- Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS 1449781-57-0): The hydroxyl group enhances hydrophilicity and enables conjugation (e.g., glycosylation or sulfation) in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.